![molecular formula C27H25F8NO6S2 B10817588 [(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 32: is a synthetic organic molecule that falls within the class of tricyclic sulfone RORγ modulators. It is reported as a potent and selective inverse agonist of RORγt (retinoic acid-related orphan receptor gamma) . The compound exhibits in vivo activity and has been studied for its pharmacological effects.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for the preparation of compound 32 are not provided in the available literature. it is mentioned that it is one of the tricyclic sulfone RORγ modulators claimed in Bristol-Myers Squibb’s patent WO2016179460A1 . Further details regarding industrial production methods are not readily accessible.
Chemical Reactions Analysis
The types of reactions that compound 32 undergoes are not explicitly outlined in the available data. given its classification as an inverse agonist of RORγt, it likely interacts with specific molecular targets through binding interactions. Common reagents and conditions associated with its synthesis remain undisclosed.
Scientific Research Applications
Chemistry: Its role as an RORγt inverse agonist may have implications for drug discovery and chemical biology.
Biology: Researchers may explore its effects on immune regulation and cellular processes.
Medicine: Investigations into its therapeutic potential for immune-related disorders or autoimmune diseases are likely.
Industry: Although specifics are lacking, its industrial applications could involve drug development or related areas.
Mechanism of Action
The precise mechanism by which compound 32 exerts its effects as an RORγt inverse agonist remains to be elucidated. it likely involves modulation of RORγt activity, affecting downstream signaling pathways and gene expression.
Comparison with Similar Compounds
Unfortunately, the available data does not directly compare compound 32 with similar compounds. further research may reveal additional insights into its uniqueness and potential advantages over related molecules.
For more detailed information, you can refer to the IUPHAR/BPS Guide to Pharmacology ligand page for compound 32 and view interactive activity charts across species .
Please note that the available data is based on the provided PMID, and additional literature may provide further insights into compound 32’s properties and applications. If you have any specific questions or need further clarification, feel free to ask!
Properties
Molecular Formula |
C27H25F8NO6S2 |
|---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone |
InChI |
InChI=1S/C27H25F8NO6S2/c28-18-3-5-19(6-4-18)44(41,42)24-9-12-36(22(37)23(38)10-13-43(39,40)14-11-23)21(24)8-1-16-15-17(2-7-20(16)24)25(29,26(30,31)32)27(33,34)35/h2-7,15,21,38H,1,8-14H2/t21-,24-/m1/s1 |
InChI Key |
ONXFNBOZJKXCNC-ZJSXRUAMSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)[C@]3([C@@H]1N(CC3)C(=O)C4(CCS(=O)(=O)CC4)O)S(=O)(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)C3(C1N(CC3)C(=O)C4(CCS(=O)(=O)CC4)O)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


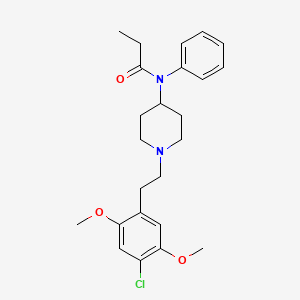

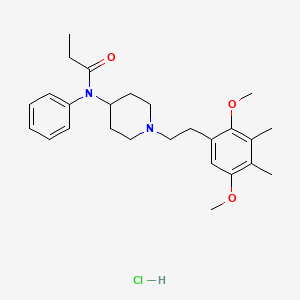
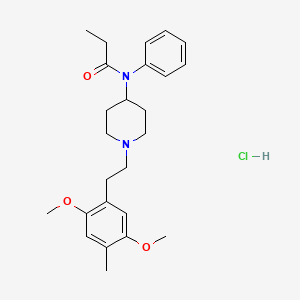
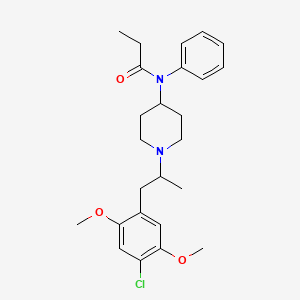
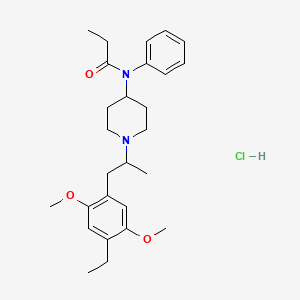
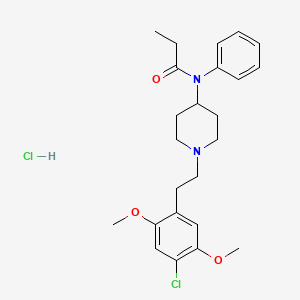
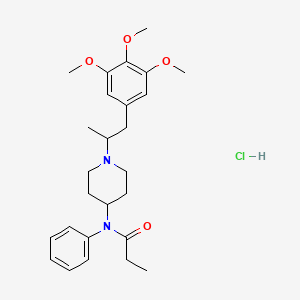
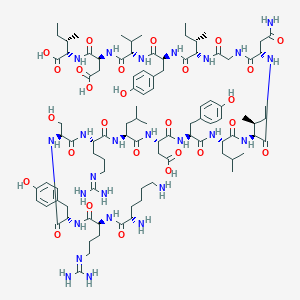
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
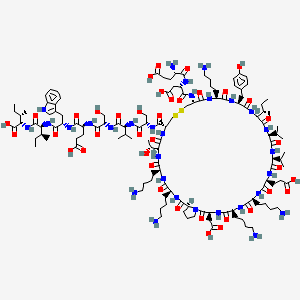
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
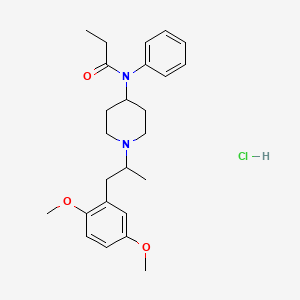
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)
